4-Chloro-alpha-methylstyrene
Overview
Description
4-Chloro-alpha-methylstyrene is a substituted styrene with a chlorine atom at the para position relative to the vinyl group and a methyl group at the alpha position. This structure makes it an interesting monomer for polymerization studies due to the presence of the electron-withdrawing chlorine substituent, which can influence the polymerization process and the properties of the resulting polymer.
Synthesis Analysis
The synthesis of polymers from this compound has been explored through various polymerization techniques. In the cationic polymerization process, the initiator and solvent play crucial roles in determining the polymer's tacticity, molecular weight, and molecular weight distribution. The resulting polymers from this process are generally crystalline with a high syndiotactic content, which refers to the regular alternating spatial arrangement of the monomer units in the polymer chain .
Molecular Structure Analysis
The molecular structure of this compound significantly affects its polymerization behavior. The presence of the chlorine atom influences the polymer tacticity, which is the three-dimensional arrangement of the substituent groups along the polymer chain. High syndiotactic content indicates a regular pattern that can lead to crystallinity in the polymer, affecting its physical properties .
Chemical Reactions Analysis
This compound can undergo anionic polymerization, which is another method to synthesize polymers. This process can be carried out at low temperatures using various initiators. The polymerization rates and the properties of the resulting poly(this compound) are influenced by the choice of initiator. The living nature of the propagating carbanion allows for the synthesis of well-defined block copolymers, demonstrating the versatility of this compound in creating novel polymer architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from this compound are determined by their molecular weight, molecular weight distribution, and tacticity. These polymers tend to have fairly high molecular weights and broad molecular weight distributions. The crystalline nature and high syndiotactic content contribute to the physical properties of the polymers, such as their thermal and mechanical behavior .
Scientific Research Applications
Block Copolymer Pattern Architecture
Bosworth, Black, and Ober (2009) demonstrated the use of poly(α-methylstyrene)-block-poly(4-hydroxystyrene) to create high-resolution selective-area regions of different block copolymer phase morphologies. This technique enables the formation of patterns of cylindrical-phase or kinetically trapped spherical-phases, showing the potential of 4-chloro-alpha-methylstyrene in advanced material design and microfabrication (Bosworth, Black, & Ober, 2009).
Living Carbocationic Sequential Block Copolymerization
Li and Faust (1995) explored the living polymerization of α-methylstyrene using various systems, leading to the synthesis of polyisobutylene-poly(α-methylstyrene) diblock copolymers. This research illustrates the potential of this compound in creating specific polymer structures for diverse applications (Li & Faust, 1995).
Vinyl Monomer Based Polyperoxides
Murthy, Kishore, and Mohan (1994) described the use of poly(alpha-methylstyrene peroxide) as an initiator for the radical polymerization of vinyl monomers. This study highlights the role of this compound derivatives in initiating polymerization processes, which is critical in the development of new polymeric materials (Murthy, Kishore, & Mohan, 1994).
Structure Analysis in Solid Polymers
White (1997) reported on the use of methyl groups as motional labels in solid polymers like poly(alpha-methylstyrene). This research offers insights into the structural characterization of polymers, where this compound plays a role in understanding polymer behavior at the molecular level (White, 1997).
Electropolymerization
Azzem, Yousef, and Pierre (1996) investigated the electropolymerization of p-chloro-α-methylstyrene, focusing on the effect of metallic cationic initiators. This study contributes to the understanding of electropolymerization processes involving this compound, which can be significant in the field of conductive polymers (Azzem, Yousef, & Pierre, 1996).
Photodegradation of Polymers
Ani and Ramadhan (2008) studied the UV irradiation effects on the stability of various polymers, including poly(α-methylstyrene). The findings from this study are crucial in understanding the photodegradation of polymers, where this compound derivatives can be used to investigate the stability and longevity of polymer materials (Ani & Ramadhan, 2008).
Safety and Hazards
4-Chloro-alpha-methylstyrene is combustible and may cause skin and eye irritation, as well as respiratory irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective clothing, and storing in a well-ventilated place .
Relevant Papers The relevant papers retrieved provide additional information on the properties and uses of this compound . They include peer-reviewed articles, technical documents, and more .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-alpha-methylstyrene are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. Like other styrene derivatives, it is likely to be lipophilic and may be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
It’s important to note that safety data sheets indicate that inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its physical state is a liquid, and it has a flash point of 73 °C, indicating that it can ignite under certain conditions . It should be stored in a well-ventilated place and kept cool to maintain its stability .
properties
IUPAC Name |
1-chloro-4-prop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGTJOEMPEHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169024 | |
Record name | 4-Chloro-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1712-70-5 | |
Record name | 1-Chloro-4-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-alpha-methylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α-methylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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